(Z)-2-(furan-2-ylmethylene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
The compound (Z)-2-(furan-2-ylmethylene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a benzofuro-oxazinone derivative characterized by a fused benzofuran and oxazinone core. Its structure features a Z-configured furan-2-ylmethylene substituent at position 2 and a 4-methoxyphenyl group at position 6.
Properties
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-8-(4-methoxyphenyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c1-25-15-6-4-14(5-7-15)23-12-18-19(27-13-23)9-8-17-21(24)20(28-22(17)18)11-16-3-2-10-26-16/h2-11H,12-13H2,1H3/b20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNLKBVJYKUKKT-JAIQZWGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=CC5=CC=CO5)C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3O/C(=C\C5=CC=CO5)/C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(furan-2-ylmethylene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its antimicrobial, anticancer, and enzyme inhibitory effects based on recent studies and findings.
Chemical Structure
The compound features a benzofuroxazine core with a furan and methoxyphenyl substituent. Its molecular formula is , and it exhibits a unique structural arrangement conducive to various biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The following table summarizes its activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Klebsiella pneumoniae | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL | |
| Fusarium oxysporum | 12.5 µg/mL |
The compound was found to be particularly effective against Fusarium oxysporum, suggesting potential applications in agricultural fungicides.
Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines. The following table outlines the IC50 values observed in different cell lines:
| Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 21.1 | 3.3 | |
| HCT116 (Colorectal Cancer) | 34 | 3.1 | |
| Normal Endothelial Cells | >60 | - |
The selectivity index indicates that the compound preferentially targets cancer cells over normal cells, highlighting its potential as an anticancer agent.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes relevant to disease processes. Notably, it has shown promising results in cholinesterase inhibition assays:
- Butyrylcholinesterase (BuChE) : IC50 = 1.45 µM, indicating strong inhibitory activity which could be beneficial in treating Alzheimer's disease by preventing the breakdown of acetylcholine .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Antimicrobial Activity : The presence of the furan moiety enhances membrane permeability, allowing the compound to disrupt microbial cell integrity.
- Anticancer Activity : The benzofuroxazine structure is believed to interfere with cellular signaling pathways involved in proliferation and apoptosis.
- Enzyme Inhibition : The compound's ability to bind to active sites of enzymes like BuChE suggests potential for therapeutic applications in neurodegenerative diseases.
Case Studies
Several studies have explored the synthesis and biological evaluation of related compounds, providing insights into structure-activity relationships (SAR). For instance, modifications to the methoxy and furan groups have been shown to enhance antifungal activity significantly .
Scientific Research Applications
Synthesis and Characterization
The synthesis of (Z)-2-(furan-2-ylmethylene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one typically involves multi-step organic reactions. The process often starts with the formation of furan derivatives and the subsequent introduction of the methoxyphenyl group. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Properties
Recent studies have indicated that compounds similar to (Z)-2-(furan-2-ylmethylene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one exhibit significant antimicrobial activity. Research has shown that derivatives containing furan and benzofuro moieties possess strong antibacterial and antifungal properties. For instance, functionalized 3-benzofuran derivatives have been reported to demonstrate potent antimicrobial effects against various pathogens .
Antiviral Activity
Another promising application of this compound is its potential as an antiviral agent. Recent investigations have focused on its inhibitory effects against viral enzymes such as SARS-CoV-2 main protease (Mpro). In-house library screenings have identified derivatives that effectively inhibit this enzyme, suggesting a pathway for developing antiviral therapeutics .
Antioxidant Activity
The antioxidant properties of compounds containing furan and benzofuro structures have been well-documented. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. Studies indicate that derivatives of (Z)-2-(furan-2-ylmethylene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one may contribute to cellular protection against oxidative damage .
Material Science Applications
In addition to biological applications, this compound has potential uses in materials science. The unique electronic properties associated with furan and benzofuro derivatives make them suitable for applications in organic electronics and photonics. Research is ongoing to explore their use in organic light-emitting diodes (OLEDs) and solar cell technologies due to their favorable charge transport characteristics .
Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Study on Antimicrobial Activity | Functionalized 3-benzofuran derivatives showed significant inhibition against E. coli and S. aureus | Supports the potential use of related compounds in developing new antibiotics |
| Investigation of Antiviral Properties | Identified inhibitors of SARS-CoV-2 Mpro from a library containing furan derivatives | Highlights the potential for antiviral drug development |
| Research on Antioxidant Effects | Compounds demonstrated high radical scavenging activity in vitro | Suggests protective effects against oxidative stress |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of the target compound becomes evident when compared to analogues within the benzofuro-oxazinone family. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Reactivity and Bioactivity The furan-2-ylmethylene group in the target compound offers a planar, conjugated system, which may enhance binding to aromatic-rich enzyme pockets (e.g., kinases). The 4-methoxyphenyl substituent (common to the target and ’s compound) is associated with improved metabolic stability compared to non-substituted aryl groups. However, the 3,4-dimethoxybenzylidene group in ’s compound may increase steric hindrance, reducing membrane permeability .
Crystallographic and Physicochemical Properties
- The co-crystal structure in (with 1,4-dioxane) highlights the role of solvent interactions in stabilizing the solid-state conformation. Such data are absent for the target compound, suggesting a gap in crystallographic characterization .
- Methoxy groups in both the target and ’s compound likely increase melting points and reduce volatility compared to halogenated analogues (e.g., 4-fluorophenyl in ) .
Synthetic and Analytical Challenges The Z-configuration in the target compound implies stereoselective synthesis challenges, as seen in similar benzofuro-oxazinones. NMR and X-ray crystallography (e.g., SHELX software, as in ) are critical for confirming stereochemistry and purity . Isolation protocols for such compounds (e.g., chromatography, crystallization) align with methods described for Zygocaperoside in , though scalability remains unaddressed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
